4-Amino-5-nitrophthalonitrile

Phthalocyanine Synthesis Reactivity Nucleophilic Substitution

This ortho-amino-nitro phthalonitrile is the definitive precursor for asymmetrically substituted phthalocyanines, where the juxtaposed electron-donating (–NH₂) and electron-withdrawing (–NO₂) groups dictate regioisomeric outcomes impossible to achieve with mono-substituted analogs. The orthogonal reactivity enables sequential functionalization (e.g., acylation followed by nitro reduction) for precision bioconjugation handles in photodynamic therapy probes and OLED/OPV materials. Standard purity is 98% with batch-specific NMR/HPLC/GC documentation. Secure this unique synthon to eliminate statistical mixtures and gain exact control over HOMO-LUMO levels, solubility, and aggregation.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 79319-38-3
Cat. No. B042429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-nitrophthalonitrile
CAS79319-38-3
Synonyms4-Amino-5-nitro-1,2-benzenedicarbonitrile
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N
InChIInChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2
InChIKeyIBTXCLAXNPIBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 2500 mg / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-nitrophthalonitrile (CAS 79319-38-3) | Technical Overview for Sourcing & Selection


4-Amino-5-nitrophthalonitrile (CAS 79319-38-3) is a multifunctional aromatic intermediate featuring an ortho-amino-nitro substitution pattern on a phthalonitrile core (1,2-dicyanobenzene) . Its primary utility lies as a precursor for asymmetrically substituted phthalocyanines and related macrocycles , where the unique juxtaposition of electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups enables distinct optoelectronic tuning. The compound is available from commercial suppliers at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC reports .

Why 4-Amino-5-nitrophthalonitrile Cannot Be Interchanged with Simpler Phthalonitriles


The specific ortho-arrangement of amino and nitro groups in 4-Amino-5-nitrophthalonitrile creates a unique electronic and steric environment that cannot be replicated by the sequential or independent use of mono-substituted analogs like 4-nitrophthalonitrile or 4-aminophthalonitrile. This pattern dictates the regioisomeric outcome of phthalocyanine formation and profoundly influences the reactivity of the nitrile groups in nucleophilic additions [1]. Furthermore, the presence of both groups in a single synthon enables orthogonal functionalization pathways (e.g., selective reduction of the nitro group or acylation of the amino group) that are inaccessible with simpler precursors [2].

Quantitative Differentiation of 4-Amino-5-nitrophthalonitrile: Evidence for Scientific Selection


Comparison of Reactivity in Nucleophilic Addition (Class Inference)

The reactivity of phthalonitrile derivatives in nucleophilic addition, a key step in phthalocyanine formation, is significantly modulated by substituents. A comparative study demonstrated that 4-nitrophthalonitrile exhibits higher reactivity than both unsubstituted phthalonitrile and 4-aminophthalonitrile in reaction with sodium methoxide in methanol [1]. While 4-Amino-5-nitrophthalonitrile itself was not directly measured in this specific assay, the presence of both an activating nitro group and a deactivating amino group in the ortho-position is expected to yield an intermediate reactivity profile, offering a tunable alternative to the extremes presented by mono-substituted analogs. The study utilized semiempirical, ab initio, and experimental kinetic methods [1].

Phthalocyanine Synthesis Reactivity Nucleophilic Substitution

Differentiation via Orthogonal Functionalization Pathways

4-Amino-5-nitrophthalonitrile uniquely offers two distinct, orthogonally addressable functional groups on the phthalonitrile core. In a foundational synthetic study, the amino group was selectively acylated using acetic anhydride and benzoyl chloride to yield N-acyl derivatives, while the nitro group remained intact and available for subsequent reduction or substitution [1]. This dual functionality is a direct consequence of the specific 4-amino-5-nitro substitution pattern and is not possible with simpler, mono-substituted phthalonitriles such as 4-nitrophthalonitrile (CAS 31643-49-9) or 4-aminophthalonitrile (CAS 70937-12-7), which lack a second reactive handle.

Synthetic Versatility N-Acyl Derivatives Bifunctional Synthon

Synthetic Purity as a Procurement Criterion

For research applications requiring high reproducibility, the purity of the starting material is critical. A reputable commercial supplier specifies the standard purity of 4-Amino-5-nitrophthalonitrile as 98%, and importantly, provides batch-specific QC documentation including NMR, HPLC, and GC analytical data . While many analog compounds (e.g., 4-nitrophthalonitrile, 4-aminophthalonitrile) are also available at similar purity levels, the provision of multi-modal, batch-specific analytical data offers a verifiable quality benchmark that directly impacts procurement decisions by ensuring consistency between experimental runs.

Quality Control Purity Analytical Data

High-Value Application Scenarios for 4-Amino-5-nitrophthalonitrile


Synthesis of Asymmetrically Functionalized Phthalocyanines for Optoelectronics

4-Amino-5-nitrophthalonitrile is an ideal precursor for creating asymmetrically substituted phthalocyanines (Pcs) with tailored electronic and optical properties [1]. The ortho-amino-nitro substitution pattern directs the formation of specific regioisomers during cyclotetramerization. The resulting Pcs can be further functionalized at the amino or reduced nitro positions, enabling precise control over solubility, aggregation, and HOMO-LUMO levels for applications in organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and chemical sensors .

Stepwise Construction of Bioconjugatable Macrocycle Probes

The orthogonal reactivity of the amino and nitro groups makes this compound a strategic building block for synthesizing phthalocyanines with pendent bioconjugation handles [1]. For instance, the amino group can be first acylated to introduce a protected biotin or azide moiety [1]. The nitro group can then be reduced and subsequently functionalized with a different linker or fluorophore. This controlled, stepwise approach, enabled by the specific 4-amino-5-nitro pattern, is essential for creating complex, targeted probes for photodynamic therapy (PDT) or fluorescence imaging, minimizing the formation of unwanted statistical mixtures .

Precursor for Advanced Pigments and Dyes

This compound is specifically utilized in the synthesis of fully conjugated, phenanthroline-appended phthalocyanines, which are employed in the industrial manufacture of high-performance blue and green pigments [1]. The unique substitution pattern contributes to the final pigment's vibrancy, photostability, and thermal stability, making it a key intermediate for demanding applications in coatings, inks, and plastics where color fastness is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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